3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(8(11)12)13-10(4,5)6/h7H,1-6H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADAPUJHLBFGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866606-32-7 | |
| Record name | 2-(tert-butoxy)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid typically involves the esterification of 3,3-dimethylbutanoic acid with 2-methylpropan-2-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid, and the mixture is heated to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Properties
Research indicates that derivatives of 3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid are being investigated for their anticonvulsant properties. For instance, compounds synthesized from this acid have shown efficacy in preclinical models for treating epilepsy and neuropathic pain. The structural modifications allow for enhanced bioactivity and reduced side effects compared to traditional anticonvulsants .
1.2 Synthesis of Peptides
This compound serves as a key intermediate in the synthesis of various peptides and amino acid derivatives. Its ability to form stable linkages with other amino acids makes it valuable in designing peptide-based drugs that target specific biological pathways . For example, N-Boc-D-tert-leucine, a derivative of this compound, is utilized in synthesizing primary amino acids that exhibit neuroprotective effects .
Agricultural Applications
2.1 Plant Growth Regulators
The compound has been explored as a potential plant growth regulator. Its application can enhance the growth rate and yield of certain crops by influencing metabolic pathways related to growth and development. Studies have shown that when applied to specific plants, it can promote root development and improve nutrient uptake .
2.2 Pest Resistance
Research suggests that derivatives of this compound may also play a role in developing pest-resistant plant varieties. By modifying the chemical structure to enhance its efficacy, it may be possible to create formulations that deter pests without harming beneficial insects .
Biochemical Research
3.1 Metabolic Studies
In biochemical research, this compound is used as a metabolite marker in studies related to isoleucine catabolism. Its presence in metabolic pathways provides insights into energy production and utilization within cells. Abnormal levels of metabolites derived from this compound can indicate specific metabolic disorders .
3.2 Enzyme Activity Modulation
The compound has been studied for its ability to modulate enzyme activity within various biochemical pathways. By acting as an inhibitor or activator of specific enzymes, it can help researchers understand enzyme kinetics and regulatory mechanisms in metabolic processes .
Case Studies
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The specific pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Protecting Group | Melting Point (°C) | Application |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₂₁NO₄ | 231.29 | Carboxylic acid, tert-butyloxy | Boc | 118–121 | Anticonvulsant synthesis |
| 3-Methyl-2-phenylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | Carboxylic acid, phenyl | None | N/A | Not specified |
| (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid | C₁₃H₁₃NO₄ | 247.25 | Carboxylic acid, phthalimide | None | N/A | Crystal structure studies |
| 4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | C₁₀H₁₆F₃NO₄ | 271.24 | Carboxylic acid, trifluoromethyl, Boc | Boc | N/A | Medicinal chemistry |
| 3-Methyl-2-oxobutanoic acid | C₅H₈O₃ | 116.12 | Carboxylic acid, ketone | None | N/A | Biochemical studies |
Key Differences and Implications
Protecting Groups: The Boc group in the target compound allows for selective deprotection under acidic conditions, making it advantageous in multi-step syntheses. In contrast, compounds like 3-Methyl-2-phenylbutanoic acid lack protecting groups, limiting their utility in complex syntheses . The trifluoromethyl variant (C₁₀H₁₆F₃NO₄) combines Boc protection with fluorine atoms, which may enhance metabolic stability and lipophilicity in drug candidates .
Stereochemistry: The target compound is derived from D-tert-leucine, a non-proteinogenic amino acid. This chirality is critical for interactions with biological targets, as seen in its role in anticonvulsant activity . In contrast, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid () has a phthalimide group that stabilizes its crystal lattice via O–H⋯O hydrogen bonds, influencing its solubility and solid-state reactivity .
The ketone in 3-Methyl-2-oxobutanoic acid increases electrophilicity, making it reactive in nucleophilic additions—a contrast to the ether-linked Boc group in the target compound .
Biological Activity
3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid, also known as N-Boc-D-tert-leucine, is a compound with significant biological activity. It is primarily utilized in the pharmaceutical industry and research due to its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22O4
- Molecular Weight : 218.29 g/mol
- LogP : 2.4013
- CAS Number : 124655-17-0
Antimicrobial Activity
Research has indicated that derivatives of butanoic acids exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 62.5 µg/mL to 1,000 µg/mL, indicating their potential as antimicrobial agents.
Antitumor Activity
In vitro studies utilizing the MTT assay have demonstrated that certain structural analogs of this compound exhibit growth inhibition in tumor cell lines . The compound's ability to interfere with cellular proliferation suggests it may have applications in cancer therapy.
Case Studies
- Antimicrobial Efficacy :
- Antitumor Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step protection/deprotection strategies. For example, tert-butyloxycarbonyl (Boc) groups are commonly used to protect amine intermediates during synthesis. A related synthesis involves reacting methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate with hydrochloric acid to remove the Boc group, followed by purification via reduced-pressure distillation . Key parameters include reaction time (e.g., 1 hour at room temperature) and solvent selection (dioxane for acid stability).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Retention time analysis (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) ensures purity .
- LCMS : Confirm molecular ion peaks (e.g., m/z 732 [M+H]+ for related derivatives) .
- 1H-NMR : Characterize stereochemistry and functional groups (e.g., δ 9.00 ppm for NH protons in DMSO-d6) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Stability is influenced by functional groups (e.g., ester or carboxylic acid moieties). Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ether group. Monitor degradation via periodic LCMS to detect byproducts like 3-Methyl-2-oxobutanoic acid (a common decomposition product of branched esters) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for stereoisomers of this compound?
- Methodological Answer : Discrepancies in splitting patterns may arise from diastereomeric impurities or solvent effects. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Computational NMR tools (e.g., DFT-based prediction via Gaussian) can simulate spectra for comparison with experimental data .
Q. What advanced statistical methods are suitable for analyzing metabolomic data involving this compound’s derivatives?
- Methodological Answer : For biomarker studies, apply multivariate techniques:
- Partial Least Squares (PLS) : Identifies metabolites correlated with biological outcomes (e.g., toxicity in chronic kidney disease) .
- Principal Component Analysis (PCA) : Reduces dimensionality to highlight key variables (e.g., concentrations of butanoic acid derivatives in urine samples) .
- Heat Maps : Visualize concentration trends across patient cohorts .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and reaction pathways. For example:
- Hydrolysis Mechanisms : Calculate activation energies for tert-butyl ether cleavage under acidic conditions .
- Enzyme Binding : Dock the compound into active sites (e.g., using AutoDock Vina) to predict interactions with targets like hydrolases .
Q. How can synthetic byproducts or impurities be characterized and quantified?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to unexpected peaks (e.g., m/z 161.16 for methoxycarbonylamino derivatives) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- X-ray Crystallography : Confirm stereochemistry of crystalline intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Methodological Answer :
- Kinetic Profiling : Use inline FTIR or ReactIR to monitor reaction progress in real time, identifying bottlenecks (e.g., slow tert-butyl deprotection) .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) systematically to account for non-linear effects .
Q. What strategies mitigate batch-to-batch variability in biological activity assays for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
